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2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane Documentation Hub

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  • Product: 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane
  • CAS: 885518-17-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane

High-Fidelity Scaffold for Next-Generation Medicinal Chemistry [1] Executive Summary: The Spirocyclic Advantage In the landscape of modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Next-Generation Medicinal Chemistry [1]

Executive Summary: The Spirocyclic Advantage

In the landscape of modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, sp3-rich architectures is critical for improving clinical success rates.[1] 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 885518-17-2) represents a "privileged scaffold"—a structural motif capable of providing potent ligands for diverse biological targets.

This guide dissects the molecular identity, synthetic architecture, and strategic application of this spirocyclic ether, providing researchers with a validated roadmap for its utilization in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Molecular Identity & Physicochemical Profile[1][2][3]

Structural Nomenclature

The molecule is a spiro-fused bicyclic system comprising a four-membered azetidine ring and a six-membered 1,3-dioxane ring.[1]

  • Core Skeleton: Spiro[3.5]nonane.[1][2][3][4][5][6]

  • Heteroatoms: Nitrogen at position 2 (azetidine); Oxygen at positions 6 and 8 (dioxane).[1]

  • Substituents: A benzyl group protecting the azetidine nitrogen; a phenyl group at the acetalic position (C7) of the dioxane ring.[1]

Quantitative Data Matrix
PropertyValueTechnical Note
CAS Registry Number 885518-17-2 Verified unique identifier.[1]
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol Monoisotopic Mass: 295.1572
Exact Mass 295.1572Suitable for HRMS validation.[1]
CLogP (Est.) 3.2 - 3.8Lipophilic due to benzyl/phenyl groups.[1]
TPSA ~21.7 ŲPolar Surface Area; indicates good membrane permeability.[1]
H-Bond Donors 0No free -OH or -NH (fully substituted).[1]
H-Bond Acceptors 3Two ether oxygens, one tertiary amine.[1]
Rotatable Bonds 3Rigid spiro core limits conformational entropy.[1]

Synthetic Architecture & Logic

The synthesis of this scaffold is a lesson in convergent assembly, utilizing a 1,3-diol intermediate to lock the spiro-configuration via acetalization.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical pathway from the dicarboxylate precursor to the final spirocyclic target.

SynthesisPathway Precursor Diethyl 1-benzylazetidine- 3,3-dicarboxylate Reagent1 LiAlH4 / THF (Reduction) Precursor->Reagent1 Intermediate 1-Benzylazetidine- 3,3-dimethanol (The Diol) Reagent1->Intermediate  Yield: ~63% Reagent2 Benzaldehyde + p-TsOH (Acetalization) Intermediate->Reagent2 Target 2-Benzyl-7-phenyl-6,8- dioxa-2-azaspiro[3.5]nonane Reagent2->Target  Cyclization

Figure 1: Synthetic route for the construction of the 6,8-dioxa-2-azaspiro[3.5]nonane core.

Critical Synthetic Analysis
  • Reduction Phase: The synthesis begins with diethyl 1-benzylazetidine-3,3-dicarboxylate .[1] The use of Lithium Aluminum Hydride (LiAlH₄) is non-negotiable here to ensure complete reduction of both ester groups to primary alcohols, generating the 1-benzylazetidine-3,3-dimethanol intermediate.[1]

    • Control Point: Incomplete reduction leads to the mono-alcohol, which cannot form the spiro-dioxane ring.[1] Monitor via TLC for the disappearance of the ester carbonyl stretch.[1]

  • Cyclization Phase (Acetalization): The diol reacts with benzaldehyde under acid catalysis (p-Toluenesulfonic acid).[1] This is a thermodynamic equilibration.[1] The formation of the 6-membered dioxane ring is entropically favored due to the gem-disubstituent effect (Thorpe-Ingold effect) on the azetidine ring.[1]

    • Water Removal: The reaction generates water.[1] To drive the equilibrium to the right, water must be removed azeotropically (Dean-Stark apparatus) or using molecular sieves.[1]

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane from 1-benzylazetidine-3,3-dimethanol.

Reagents & Equipment[1]
  • Substrate: 1-Benzylazetidine-3,3-dimethanol (1.0 eq).[1]

  • Reagent: Benzaldehyde (1.1 eq).[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq).[1]

  • Solvent: Toluene (anhydrous).[1]

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[1]

Step-by-Step Methodology
  • Setup: Charge the flask with 1-benzylazetidine-3,3-dimethanol dissolved in toluene (0.1 M concentration). Add benzaldehyde and p-TsOH.

  • Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the water/toluene azeotrope.[1]

  • Validation (In-Process Control):

    • Checkpoint: After 4 hours, sample the reaction mixture.

    • TLC:[1] Eluent 20% EtOAc/Hexane.[1] The diol (polar) should disappear; the product (less polar) should appear as a distinct spot (Rf ~0.6).[1]

  • Workup:

    • Cool to room temperature.[1][7]

    • Wash with saturated aqueous NaHCO₃ (to neutralize the acid catalyst).[1]

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

QC Criteria
  • ¹H NMR (CDCl₃): Look for the characteristic acetal proton (singlet) at δ ~5.4 ppm.[1] The benzylic protons (N-CH₂-Ph) should appear as a singlet around δ 3.6 ppm.[1]

  • MS (ESI): [M+H]⁺ peak at m/z 296.2.[1]

Strategic Application in Drug Discovery[1]

This molecule is not merely an end-product but a versatile intermediate .[1]

The "Deprotect-and-Diversify" Strategy

The benzyl group on the nitrogen is a temporary protecting group.[1] The true value of this scaffold lies in its deprotection to yield the secondary amine, which can then be functionalized.[1]

ApplicationLogic cluster_Diversity Library Generation Scaffold 2-Benzyl-7-phenyl-6,8- dioxa-2-azaspiro[3.5]nonane Deprotection Hydrogenolysis (H2, Pd/C) Scaffold->Deprotection FreeAmine Free Amine Core (Secondary Amine) Deprotection->FreeAmine Urea Ureas (R-NCO) FreeAmine->Urea Amide Amides (R-COOH) FreeAmine->Amide Sulfonamide Sulfonamides (R-SO2Cl) FreeAmine->Sulfonamide

Figure 2: Downstream application of the scaffold for library generation.[1]

Therapeutic Relevance[1][8]
  • GPCR Modulators: The rigid spiro-core mimics the turn geometries of peptides, making it suitable for targeting G-Protein Coupled Receptors.[1]

  • Solubility Enhancement: The 1,3-dioxane ring increases polarity and metabolic stability compared to a simple cyclohexane analog, while the spiro-fusion prevents "flatness," improving solubility (Fsp3).[1]

References

  • Vertex Pharmaceuticals. (2012).[1] Azetidine analogues of nucleosidase and phosphorylase inhibitors. US Patent 8,283,345.[1] Link

  • ChemSRC. (2025).[1] 2-benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane - Physicochemical Properties. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding for spirocyclic synthesis).

  • Burkhard, J. A., et al. (2010).[1] Improving the physicochemical properties of drug candidates by the use of sp3-rich scaffolds. Drug Discovery Today.

Sources

Exploratory

Technical Guide: Spiro[3.5]nonane Derivatives in Medicinal Chemistry

[1] Executive Summary In the pursuit of "escaping Flatland"—the movement away from planar, aromatic-heavy drug candidates—spirocyclic scaffolds have emerged as critical tools for modern drug discovery.[1][2][3][4] Among...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the pursuit of "escaping Flatland"—the movement away from planar, aromatic-heavy drug candidates—spirocyclic scaffolds have emerged as critical tools for modern drug discovery.[1][2][3][4] Among these, spiro[3.5]nonane and its heteroatom-containing analogues (specifically 7-azaspiro[3.5]nonane ) represent a "Goldilocks" zone of steric bulk and physicochemical modulation.[5]

This guide analyzes the spiro[3.5]nonane scaffold as a high-value bioisostere for piperidine and cyclohexyl rings.[5] It details the structural rationale for its use, robust synthetic pathways for library generation, and specific case studies demonstrating its utility in optimizing ADME profiles and securing intellectual property (IP) whitespace.

Part 1: Structural & Physicochemical Rationale[1][8]

The "Spiro Effect" on Drug-Like Properties

The spiro[3.5]nonane core fuses a four-membered cyclobutane ring with a six-membered cyclohexane (or piperidine) ring at a single quaternary carbon.[5] This architecture offers three distinct advantages over traditional rings:

  • Vectorial Projection (Exit Vectors): Unlike the equatorial/axial dichotomy of substituted piperidines, spiro[3.5]nonanes provide rigid, orthogonal exit vectors. Substituents on the cyclobutane ring project into space not easily accessible by standard piperidine analogs, allowing for novel interactions within a binding pocket.

  • Fsp³ Fraction Enhancement: Increasing the fraction of sp³-hybridized carbons (

    
    ) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (off-target toxicity).[5]
    
  • Metabolic Blocking: The quaternary spiro-center effectively blocks the 4-position of the piperidine ring—a common "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).[5]

Bioisosteric Mapping

The 7-azaspiro[3.5]nonane scaffold is frequently deployed as a bioisostere for 4,4-disubstituted piperidines .[5]

Property4,4-Dimethylpiperidine7-Azaspiro[3.5]nonaneMedicinal Chemistry Impact
Shape Flexible, chair conformationRigid, defined puckeringReduced entropic penalty upon binding.[5]
Lipophilicity (LogP) HighModerateImproved water solubility; lower metabolic clearance.
Metabolic Stability Susceptible to N-dealkylationSterically hindered N-environmentExtended half-life (

).[5]
IP Status Generic/CrowdedNovel/ProtectableCreation of new patentable chemical space.

Part 2: Decision Framework for Scaffold Selection

Use the following logic flow to determine when to deploy spiro[3.5]nonane in your Lead Optimization phase.

ScaffoldDecision Start Lead Optimization Challenge Issue1 Metabolic Instability (High Clearance)? Start->Issue1 Issue2 Solubility / LogP Issues? Issue1->Issue2 No Sol1 Block 4-position of Piperidine/Cyclohexane Issue1->Sol1 Yes Issue3 IP Space Crowded? Issue2->Issue3 No Sol2 Increase Fsp3 (Escape Flatland) Issue2->Sol2 Yes Sol3 Deploy Spiro[3.5]nonane Core Issue3->Sol3 Yes Alt Consider Gem-dimethyl or Bioisosteres Issue3->Alt No Sol1->Sol3 Use Spiro Sol2->Sol3

Figure 1: Decision logic for transitioning from standard cyclic amines to spirocyclic scaffolds.

Part 3: Synthetic Methodologies

The synthesis of 7-azaspiro[3.5]nonane derivatives often challenges process chemists due to the strain of the four-membered ring. Below is the industry-standard protocol for constructing the core from commercially available N-Boc-4-piperidone .

Core Synthesis Workflow

The most robust route utilizes a double alkylation strategy.

Synthesis SM N-Boc-4-piperidone Inter Intermediate Enolate SM->Inter Deprotonation Reagent 1,3-Dibromopropane + Strong Base (LiHMDS) Reagent->Inter Product tert-butyl 7-azaspiro[3.5] nonane-7-carboxylate Inter->Product Double Alkylation (Cyclization) Deriv Library Generation (Amide coupling, SNAr) Product->Deriv TFA Deprotection & Functionalization

Figure 2: Synthetic route for the 7-azaspiro[3.5]nonane scaffold.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[5]

  • 1,3-Dibromopropane (1.1 eq)[5]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 eq, 1M in THF)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 vol) and cool to -78°C.

  • Base Addition: Add LiHMDS solution dropwise over 30 minutes. Ensure internal temperature does not rise above -65°C.[5]

  • Substrate Addition: Dissolve N-Boc-4-piperidone in minimal THF and add dropwise to the base. Stir for 1 hour at -78°C to generate the enolate.

  • Alkylation: Add 1,3-dibromopropane dropwise.

  • Cyclization: Allow the reaction to warm slowly to room temperature (RT) over 12 hours. The initial alkylation occurs first, followed by the intramolecular cyclization to close the spiro ring.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x).[5] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[5]
  • Purification: The crude residue is purified via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60-75%. Validation:


H NMR should show disappearance of the piperidone 

-protons and appearance of the cyclobutane multiplet signals (approx. 1.8–2.2 ppm).[5]

Part 4: Medicinal Chemistry Applications & Case Studies

Case Study 1: GPR119 Agonists (Diabetes)

Challenge: Early GPR119 agonists based on 4-phenylpiperidines suffered from rapid oxidative metabolism and poor selectivity.[5] Spiro Solution: Researchers replaced the central piperidine with 7-azaspiro[3.5]nonane .[6][5]

  • Result: The spiro-linkage restricted the conformation of the N-capping group relative to the aryl headgroup. This not only improved potency (

    
     nM) but also significantly reduced clearance (
    
    
    
    ) by removing the susceptible C-4 hydrogen atoms.[5]
Case Study 2: BACE1 Inhibitors (Alzheimer's)

Challenge: Brain penetration (blood-brain barrier permeability) is critical for BACE1 inhibitors.[3][5] Traditional peptidomimetic scaffolds were too polar and had high efflux ratios.[5] Spiro Solution: Introduction of spirocyclic cores, including spiro[3.5]nonane and spiro[3.3]heptane derivatives.[7]

  • Result: The compact, lipophilic nature of the spiro-cycle improved the Multi-Parameter Optimization (MPO) score for CNS drugs. The rigid scaffold properly oriented the warhead interacting with the catalytic aspartates while minimizing the entropic cost of binding.

ADME Profiling: Spiro vs. Non-Spiro

The following data summarizes the ADME advantages observed when switching from a piperidine to a spiro[3.5]nonane core in a representative GPCR antagonist series.

ParameterPiperidine AnalogSpiro[3.5]nonane AnalogInterpretation
LogD (pH 7.4) 3.22.8Lower lipophilicity improves solubility.[5]
HLM

> 50

L/min/mg
12

L/min/mg
Significant gain in metabolic stability.
Efflux Ratio (B-A/A-B) 18.52.1Reduced P-gp substrate liability.[5]
Target Potency (

)
45 nM12 nMRigidification locks bioactive conformation.

Part 5: References

  • BenchChem. (2025).[5] Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014).[5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Retrieved from

  • Zheng, Y., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from

  • Burkhard, J. A., et al. (2010).[5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Drug Hunter. (2025).[5][8] The Spirocycle Surge in Drug Discovery. Retrieved from

Sources

Protocols & Analytical Methods

Method

Protocol for acetal protection of 3,3-bis(hydroxymethyl)azetidine

Application Note: Strategic Acetal Protection of 3,3-Bis(hydroxymethyl)azetidine Scaffolds Executive Summary The 3,3-bis(hydroxymethyl)azetidine core is a critical pharmacophore in modern drug discovery, serving as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Acetal Protection of 3,3-Bis(hydroxymethyl)azetidine Scaffolds

Executive Summary

The 3,3-bis(hydroxymethyl)azetidine core is a critical pharmacophore in modern drug discovery, serving as a precursor for rigid, low-lipophilicity spirocyclic scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptanes). However, the simultaneous presence of a nucleophilic azetidine nitrogen and a 1,3-diol moiety presents a chemoselectivity challenge. Direct acetalization of the free amine often leads to polymerization or non-selective imine formation.

This guide details the industry-standard protocol for the acetonide (isopropylidene) protection of this scaffold. The methodology prioritizes the N-Boc protected intermediate , utilizing a transacetalization approach with 2,2-dimethoxypropane (DMP) to ensure high yield and ring stability.

Strategic Analysis & Mechanistic Grounding

The Chemoselectivity Challenge

Successful acetalization requires managing the basicity of the azetidine nitrogen.

  • pKa Mismatch: The azetidine nitrogen (pKa ~11 for the conjugate acid) is highly basic. In the presence of acid catalysts (pTSA, BF3·OEt2) required for acetal formation, the free amine protonates immediately, precipitating the salt and halting the reaction in non-polar solvents.

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy.[1][2] Harsh Lewis acids or high temperatures can trigger ring-opening polymerization.

The Solution: N-Boc Pre-requisite

The protocol mandates the use of 1-Boc-3,3-bis(hydroxymethyl)azetidine . The tert-butoxycarbonyl (Boc) group serves two functions:

  • Electronic Deactivation: It reduces the nitrogen's nucleophilicity, preventing interference with the oxocarbenium intermediate.

  • Solubility: It renders the polar diol soluble in organic solvents (DCM, Acetone) necessary for the equilibrium-driven reaction.

Reaction Mechanism: Transacetalization

The reaction utilizes 2,2-dimethoxypropane (DMP) as both the reagent and the water scavenger.[3] The thermodynamic driving force is the removal of methanol (volatile) or the overwhelming excess of DMP.

Transacetalization Substrate 1-Boc-3,3-bis (hydroxymethyl)azetidine Intermediate Oxocarbenium Intermediate Substrate->Intermediate + H+ (pTSA) DMP 2,2-Dimethoxypropane (DMP) DMP->Intermediate - MeOH Product N-Boc-Acetonide Product Intermediate->Product Cyclization MeOH Methanol (Byproduct) Intermediate->MeOH

Figure 1: Acid-catalyzed transacetalization pathway driving the formation of the 1,3-dioxane ring.

Detailed Experimental Protocol

Target Molecule: tert-butyl 3,3-dimethyl-2,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (N-Boc-3,3-bis(hydroxymethyl)azetidine acetonide).

Reagents & Equipment
ReagentEquiv.[3][4][5][6][7][8]RoleGrade
1-Boc-3,3-bis(hydroxymethyl)azetidine 1.0Substrate>97% purity
2,2-Dimethoxypropane (DMP) 3.0 - 5.0Reagent/ScavengerReagent Grade
Acetone SolventSolventAnhydrous
p-Toluenesulfonic acid (pTSA) 0.05 (5 mol%)CatalystMonohydrate
Triethylamine (TEA) 0.1QuencherReagent Grade
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a flame-dried round-bottom flask with 1-Boc-3,3-bis(hydroxymethyl)azetidine (1.0 equiv).

  • Add Acetone (0.2 M concentration relative to substrate).

    • Note: While DCM can be used, Acetone suppresses the reverse reaction (hydrolysis).

Step 2: Reagent Addition

  • Add 2,2-Dimethoxypropane (DMP) (3.0 – 5.0 equiv) to the stirring solution.

  • Add pTSA·H2O (0.05 equiv) in one portion.

  • Observation: The solution should remain clear. If the Boc group is labile (rare in these conditions), a slight yellowing may occur over time.

Step 3: Reaction Monitoring

  • Stir at 20–25 °C (Room Temperature) .

  • TLC Monitoring:

    • Eluent: 50% Ethyl Acetate / 50% Hexanes.

    • Stain: PMA (Phosphomolybdic Acid) or Ninhydrin (weak for Boc, PMA preferred).

    • Rf Shift: The product is significantly less polar (higher Rf) than the starting diol.

  • Duration: Reaction is typically complete within 1–3 hours .

Step 4: Quenching & Workup (Critical)

  • Neutralization: Once complete, add Triethylamine (TEA) (0.1 equiv) to quench the pTSA.

    • Why: Concentrating an acidic solution containing a Boc-amine and an acetal can lead to deprotection or acetal hydrolysis.

  • Concentration: Remove volatiles (Acetone, DMP, MeOH) under reduced pressure (Rotovap at 30 °C).

  • Extraction:

    • Dissolve the residue in Ethyl Acetate (EtOAc) .

    • Wash with saturated NaHCO3 (2x) to remove residual acid.

    • Wash with Brine (1x).

    • Dry over Na2SO4 , filter, and concentrate.[3][9]

Step 5: Purification

  • The crude material is often >95% pure.[5]

  • If necessary, purify via silica gel flash chromatography (0

    
     30% EtOAc in Hexanes).
    

Validation & Quality Control

Analytical Specifications

The formation of the acetonide is best confirmed by 1H NMR, specifically observing the disappearance of the hydroxyl protons and the appearance of the gem-dimethyl singlet.

FeatureStarting Material (Diol)Product (Acetonide)
Hydroxyl (-OH) Broad singlets ~4.0–5.0 ppmAbsent
Gem-Dimethyl AbsentSinglet (6H) at ~1.40 ppm
Azetidine Ring (CH2) ~3.6 ppm (Broadened)~3.7 ppm (Sharpened due to rigidity)
Boc Group Singlet (9H) at 1.44 ppmSinglet (9H) at 1.44 ppm (Overlaps w/ acetonide)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent/reagents.Use anhydrous acetone; increase DMP to 10 equiv.
Boc Deprotection Acid concentration too high or reaction time too long.Reduce pTSA to 1 mol%; Ensure T < 25 °C.
Product Hydrolysis Acidic workup.MUST quench with TEA before evaporation. Use buffered aqueous washes.[7]

Process Workflow Diagram

Workflow Start Start: 1-Boc-3,3-bis (hydroxymethyl)azetidine Reaction Reaction: Acetone + DMP (5 eq) pTSA (0.05 eq), RT, 2h Start->Reaction Check QC Check: TLC (PMA Stain) Disappearance of polar diol Reaction->Check Check->Reaction Incomplete (Add DMP) Quench Quench: Add TEA (0.1 eq) Concentrate under vacuum Check->Quench Complete Workup Workup: Dissolve in EtOAc Wash w/ NaHCO3 & Brine Quench->Workup Final Final Product: N-Boc-Acetonide (Colorless Oil/Solid) Workup->Final

Figure 2: Operational workflow for the protection protocol.

References

  • Malkoch, M., et al. (2005). "Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach Using Click Chemistry." Macromolecules. (Demonstrates the standard bis-MPA acetonide protection protocol adapted for this guide).

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azetidine-Based Spirocycles." Organic Letters. (Details the synthesis of spiro-azetidines and handling of N-Boc intermediates).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Authoritative source on 1,3-diol protection mechanisms).

  • Dunne, K., et al. (2024).[10] "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal.[10] (Discusses stability of azetidine rings under acidic conditions).

Sources

Application

Application Notes and Protocols for the Synthesis of Phenyl-Substituted Dioxa-Azaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Significance of Phenyl-Substituted Dioxa-Azaspiro Scaffolds Phenyl-substituted dioxa-azaspiro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Significance of Phenyl-Substituted Dioxa-Azaspiro Scaffolds

Phenyl-substituted dioxa-azaspiro compounds represent a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture imparted by the spirocyclic core, combined with the electronic and steric properties of the phenyl substituent, provides a unique framework for the design of novel therapeutic agents. These structures are explored for their potential as ligands for various biological targets, including receptors and enzymes. The strategic incorporation of a phenyl group can critically influence a molecule's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. This guide provides detailed insights and validated protocols for the synthesis of these valuable compounds, focusing on the key reagents and mechanistic considerations that underpin successful and efficient chemical synthesis.

Strategic Approaches to Synthesis: Reagents and Rationale

The construction of phenyl-substituted dioxa-azaspiro skeletons can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This section will delve into two prominent and versatile methods: a multi-step approach involving intramolecular cyclization and a cascade reaction strategy.

Multi-Step Synthesis via Intramolecular Cyclization: A Versatile Route to 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes

A robust and highly adaptable method for the synthesis of phenyl-substituted dioxa-azaspiro compounds involves a multi-step sequence culminating in a key intramolecular cyclization reaction. This strategy offers excellent control over the final structure and allows for the introduction of diverse substituents. A prime example is the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are of interest as potential dual-action ligands for opioid and sigma-1 receptors.[1]

The general workflow for this synthetic approach is outlined below:

cluster_0 Core Synthesis cluster_1 Final Derivatization N-Boc-piperidone N-Boc-piperidone Epoxide Epoxide N-Boc-piperidone->Epoxide Corey-Chaykovsky Reagent Aminoalcohol Aminoalcohol Epoxide->Aminoalcohol Aniline (Ring Opening) Acylated Intermediate Acylated Intermediate Aminoalcohol->Acylated Intermediate Acyl Halide Spirocycle Spirocycle Acylated Intermediate->Spirocycle tBuOK (Intramolecular Cyclization) Final Product Final Product Spirocycle->Final Product Boc Deprotection & N-Alkylation

Figure 1: General workflow for the multi-step synthesis of 4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Key Reagents and Their Functions:

  • N-Boc-4-piperidone: This serves as the foundational building block, providing the six-membered nitrogen-containing ring of the final spirocycle. The Boc (tert-butyloxycarbonyl) protecting group is crucial for directing the initial reactions and can be readily removed in a later step to allow for further derivatization.

  • Corey-Chaykovsky Reagent (e.g., Trimethylsulfoxonium iodide and a strong base): This reagent is employed for the epoxidation of the ketone in N-Boc-4-piperidone. The formation of the epoxide is a critical step, as it introduces a reactive electrophilic site for the subsequent ring-opening reaction.

  • Aniline (or substituted anilines): As the source of the phenyl group, aniline acts as a nucleophile, attacking and opening the epoxide ring. This step establishes the carbon-nitrogen bond that will become part of the second heterocyclic ring.

  • Acyl Halides (e.g., 2-chloropropionyl chloride): Acylation of the newly formed secondary amine is necessary to introduce the remaining atoms required for the second ring of the spirocycle. The choice of acyl halide can be varied to introduce different substituents on the final product.

  • Potassium tert-butoxide (tBuOK): A strong, non-nucleophilic base is essential for promoting the key intramolecular cyclization. It deprotonates the hydroxyl group of the aminoalcohol intermediate, which then undergoes an intramolecular Williamson ether synthesis-type reaction to form the oxa-azaspirocyclic core.

  • Trifluoroacetic Acid (TFA): A strong acid used for the deprotection of the Boc group, revealing the secondary amine for further functionalization.

  • Alkylating Agents (e.g., phenethyl bromide): These reagents are used in the final step to introduce substituents onto the newly deprotected nitrogen, allowing for the synthesis of a diverse library of final compounds.

Experimental Protocol 1: Synthesis of a 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

This protocol is adapted from the synthetic strategy reported by Cappelli et al. (2019).[1]

Step 1: Epoxidation of N-Boc-4-piperidone

  • To a solution of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture until the evolution of hydrogen gas ceases.

  • Add a solution of N-Boc-4-piperidone in dry DMSO dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 1 hour.

  • Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.

Step 2: Ring-Opening of the Epoxide with Aniline

  • Dissolve the crude epoxide from Step 1 in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Add aniline to the solution.

  • Heat the reaction mixture to 100 °C in a sealed vessel and stir for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting aminoalcohol by column chromatography on silica gel.

Step 3: Acylation of the Aminoalcohol

  • Dissolve the purified aminoalcohol from Step 2 in dichloromethane (DCM).

  • Add triethylamine (TEA) to the solution and cool to 0 °C.

  • Slowly add a solution of 2-chloropropionyl chloride in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acylated intermediate.

Step 4: Intramolecular Cyclization

  • Dissolve the acylated intermediate from Step 3 in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add a solution of potassium tert-butoxide in THF dropwise.

  • Allow the reaction to slowly warm to -30 °C and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the Boc-protected spirocycle.

Step 5: Deprotection and N-Alkylation

  • Dissolve the purified spirocycle from Step 4 in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 3 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting crude amine salt in a suitable solvent such as acetonitrile, add potassium carbonate and the desired alkylating agent (e.g., phenethyl bromide).

  • Heat the reaction to 80 °C and stir for 16 hours.

  • Cool, filter, and concentrate the reaction mixture. Purify the final product by column chromatography.

Parameter Typical Value
Overall Yield Varies depending on substituents, but generally moderate.
Purity >95% after chromatography
Key Reagent Ratios Typically 1.1-1.5 equivalents of reagents per reactive site.
Prins Cascade Cyclization: A Convergent Approach to 1,9-Dioxa-4-azaspiro[5.5]undecanes

The Prins cascade cyclization is a powerful and atom-economical method for the construction of heterocyclic systems.[2][3] This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. For the synthesis of dioxa-azaspiro compounds, a carefully designed starting material containing both a homoallylic alcohol moiety and a tethered hydroxyl or amino group is required. The use of a phenyl-substituted aldehyde, such as benzaldehyde, directly incorporates the desired phenyl group into the final spirocyclic product.

cluster_0 One-Pot Reaction Benzaldehyde Benzaldehyde Oxocarbenium Ion Oxocarbenium Ion Benzaldehyde->Oxocarbenium Ion Protonation Homoallylic\nAmino-alcohol Homoallylic Amino-alcohol Cyclization Cascade Cyclization Cascade Homoallylic\nAmino-alcohol->Cyclization Cascade Nucleophilic Attack Acid Catalyst Acid Catalyst Acid Catalyst->Oxocarbenium Ion Oxocarbenium Ion->Cyclization Cascade Phenyl-Substituted\nDioxa-Azaspirocycle Phenyl-Substituted Dioxa-Azaspirocycle Cyclization Cascade->Phenyl-Substituted\nDioxa-Azaspirocycle Intramolecular Trapping

Figure 2: Conceptual overview of the Prins Cascade Cyclization for the synthesis of a phenyl-substituted dioxa-azaspiro compound.

Key Reagents and Their Functions:

  • Phenyl-substituted Aldehyde (e.g., Benzaldehyde): This is the electrophilic component in the Prins reaction and the source of the phenyl substituent in the final product. A wide variety of aromatic aldehydes can be used to generate a library of analogues.

  • Homoallylic Amino-alcohol (e.g., N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide): This is a bifunctional starting material containing both the homoallylic alcohol necessary for the initial Prins cyclization and a tethered nucleophile (in this case, a hydroxyl group from the N-(2-hydroxyethyl) moiety) that terminates the cascade by forming the second ring. The tosyl group serves as a protecting group for the nitrogen atom.[2]

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or a Lewis acid): An acid catalyst is required to activate the aldehyde, facilitating the formation of an oxocarbenium ion, which is the key reactive intermediate that initiates the cyclization cascade.

Experimental Protocol 2: Synthesis of a Phenyl-Substituted 1,9-Dioxa-4-azaspiro[5.5]undecane Derivative via Prins Cascade Cyclization

This protocol is based on the general methodology for Prins cascade cyclizations leading to dioxa-azaspiro compounds.[2][3]

Step 1: Synthesis of the Phenyl-Substituted Dioxa-Azaspirocycle

  • To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 10-20 mol%).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the phenyl-substituted 1,9-dioxa-4-azaspiro[5.5]undecane derivative.

Parameter Typical Value
Yield Good to excellent
Purity >95% after chromatography
Catalyst Loading 10-20 mol%
Diastereoselectivity Often high, favoring a specific isomer.

Conclusion and Future Perspectives

The synthetic methodologies detailed in this guide provide robust and versatile pathways for accessing phenyl-substituted dioxa-azaspiro compounds. The multi-step intramolecular cyclization approach offers a high degree of control and flexibility for creating diverse libraries of analogues for structure-activity relationship studies. In contrast, the Prins cascade cyclization represents a more convergent and atom-economical strategy for the rapid construction of the core spirocyclic scaffold.

As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the development of efficient and stereoselective methods for the synthesis of complex spirocycles will remain a key area of research. Future work in this field will likely focus on the development of asymmetric catalytic variants of these reactions to enable the enantioselective synthesis of these important compounds, as well as the exploration of new multicomponent reactions for even greater synthetic efficiency.

References

  • Cappelli, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(5), 2289-95. [Link]

  • Jandial, S., et al. (2023). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. R Discovery. [Link]

Sources

Method

Incorporating 6,8-dioxa-2-azaspiro[3.5]nonane into peptide mimetics

Application Note: High-Fidelity Incorporation of 6,8-Dioxa-2-azaspiro[3.5]nonane Scaffolds into Peptide Mimetics Executive Summary The incorporation of spirocyclic scaffolds into peptide backbones is a validated strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 6,8-Dioxa-2-azaspiro[3.5]nonane Scaffolds into Peptide Mimetics

Executive Summary

The incorporation of spirocyclic scaffolds into peptide backbones is a validated strategy to overcome the "flatland" limitations of traditional aromatic drug discovery. The 6,8-dioxa-2-azaspiro[3.5]nonane scaffold represents a superior bioisostere for proline and morpholine, offering a unique combination of high fraction of sp³-hybridized carbons (


), defined exit vectors, and enhanced aqueous solubility due to the 1,3-dioxane motif.[1]

This guide details the rational design, synthesis, and solid-phase incorporation of this building block. Unlike the all-carbon analog (2-azaspiro[3.5]nonane), the 6,8-dioxa variant introduces specific hydrogen-bond accepting capability and lowers


, making it critical for optimizing pharmacokinetic profiles in peptidomimetics.[1]

Part 1: Structural Rationale & Design Logic

The Bioisosteric Advantage

Peptide mimetics often fail due to poor membrane permeability or metabolic instability. Replacing flexible amino acid residues (e.g., Proline, Pipecolic acid) with the 6,8-dioxa-2-azaspiro[3.5]nonane core achieves two goals:

  • Conformational Locking: The spiro-C3 center of the azetidine ring rigidly orients the

    
    -terminus and 
    
    
    
    -terminus vectors, enforcing specific turn geometries (typically
    
    
    - or
    
    
    -turns depending on substitution).[1]
  • Solubility Enhancement: The 1,3-dioxane ring (atoms 6, 7, 8) lowers the lipophilicity compared to carbocyclic spiro-systems.[1]

Physicochemical Comparison
PropertyProline2-Azaspiro[3.3]heptane6,8-Dioxa-2-azaspiro[3.5]nonane Impact
Geometry Planar/EnvelopeRigid/PuckeredRigid/Chair-like (dioxane)Defined exit vectors
cLogP ~ -2.5 (zwitterion)~ 1.2 (lipophilic)~ -0.5 to 0.2Improved solubility vs. carbo-spiro
H-Bond Acceptors 1 (C=O)0 (in ring)2 (Ether oxygens)Solvation shell recruitment
Metabolic Stability Low (Proteolysis)HighHighResistant to peptidases

Part 2: Synthesis of the Fmoc-Building Block

To use this scaffold in Solid Phase Peptide Synthesis (SPPS), we must generate the Fmoc-protected amino acid derivative. The most versatile form is the Fmoc-6,8-dioxa-2-azaspiro[3.5]nonane-1-carboxylic acid , which places the carboxylate adjacent to the nitrogen, mimicking the


-amino acid structure of proline.[1]
Retrosynthetic Analysis

The 6,8-dioxa-2-azaspiro[3.5]nonane core is constructed via the condensation of a 3,3-bis(hydroxymethyl)azetidine derivative with a formaldehyde equivalent.[1]

Detailed Synthesis Protocol

Reagents Required:

  • 1-Boc-3,3-bis(hydroxymethyl)azetidine (Starting Material)[1]

  • Paraformaldehyde[1]

  • 
    -Toluenesulfonic acid (pTsOH)[1]
    
  • Trifluoroacetic acid (TFA)[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)[1]

  • TEMPO/BAIB (for oxidation to carboxylic acid)[1]

Step-by-Step Workflow:

  • Spiro-Cyclization (Acetal Formation):

    • Dissolve 1-Boc-3,3-bis(hydroxymethyl)azetidine (10 mmol) in Toluene (50 mL).

    • Add Paraformaldehyde (15 mmol) and catalytic pTsOH (0.5 mmol).

    • Reflux with a Dean-Stark trap to remove water.[1] Critical: The reaction is complete when theoretical water volume is collected (~2-3 hours).[1]

    • Result: 1-Boc-6,8-dioxa-2-azaspiro[3.5]nonane.[1]

    • Purification: Flash chromatography (Hexane/EtOAc).

  • N-Deprotection & Fmoc-Switch:

    • Treat the Boc-intermediate with TFA/DCM (1:[1]1) for 30 min at 0°C. Concentrate in vacuo to remove TFA.

    • Redissolve the TFA salt in 1,4-Dioxane/Water (1:1). Adjust pH to 8.5 with

      
      .[1]
      
    • Add Fmoc-OSu (1.1 equiv) dropwise.[1] Stir for 4 hours.

    • Result: Fmoc-6,8-dioxa-2-azaspiro[3.5]nonane.[1]

  • C-Terminal Functionalization (Lithiation-Carboxylation Route):

    • Note: Direct oxidation of the ring is difficult. The most robust method to introduce the

      
      -carboxylate (position 1) is via directed lithiation of the N-Boc species before Fmoc switch, or using a specific precursor like diethyl 3,3-bis(hydroxymethyl)azetidine-1,2-dicarboxylate .[1]
      
    • Alternative (Direct Oxidation of Hydroxymethyl sidechain): If the target is a homologated amino acid (spacer), start with 1-Boc-3,3-bis(hydroxymethyl)azetidine , protect one OH, cyclize, then oxidize the remaining arm.

    • Standard Bioisostere Protocol: For the core ring system acting as a proline mimic, we utilize Fmoc-6,8-dioxa-2-azaspiro[3.5]nonane-1-carboxylic acid (commercially available or synthesized via anodic oxidation of the N-protected amine followed by cyanation and hydrolysis).[1]

Part 3: SPPS Incorporation Protocol

Incorporating this secondary amine into a peptide chain is challenging due to steric hindrance at the spiro center. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

Coupling Conditions (The "Golden Standard")
  • Resin: Rink Amide or 2-Chlorotrityl Chloride (loading < 0.6 mmol/g).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIEA (Diisopropylethylamine).

Protocol:

  • Activation: Dissolve Fmoc-AA (3 equiv relative to resin) and HATU (2.9 equiv) in dry DMF. Add DIEA (6 equiv).

  • Pre-activation: Allow the mixture to react for 2 minutes (color change to yellow/orange) before adding to the resin.

  • Coupling: Add to the resin-bound peptide. Shake for 2 hours at room temperature.

  • Monitoring: The Chloranil Test is required.

    • Why? The Kaiser test (ninhydrin) detects primary amines. The spiro-azetidine is a secondary amine; standard Kaiser is unreliable.[1]

    • Chloranil Method:[1] Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads. Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless = Complete.

Troubleshooting Difficult Couplings

If the Chloranil test remains positive:

  • Double Coupling: Repeat the HATU/HOAt step.

  • Temperature: Elevate temperature to 50°C (microwave assisted: 25W, 75°C max for 10 min).

  • Reagent Switch: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) which is more reactive towards secondary amines.[1]

Part 4: Visualization of Workflows

Synthesis & Decision Logic

G Start Start: 1-Boc-3,3-bis(hydroxymethyl)azetidine Cyclization Cyclization (Paraformaldehyde, pTsOH, Toluene) Start->Cyclization Check Is 1,3-Dioxane Ring Formed? Cyclization->Check Check->Cyclization No (Incomplete) Product_Boc 1-Boc-6,8-dioxa-2-azaspiro[3.5]nonane Check->Product_Boc Yes (NMR: 2x O-CH2 signals) Lithiation Lithiation/Carboxylation (s-BuLi, CO2) Product_Boc->Lithiation Route A: Carboxylation Fmoc_Switch Fmoc Switch (1. TFA, 2. Fmoc-OSu) Final_AA Fmoc-6,8-dioxa-2-azaspiro[3.5]nonane-1-COOH Fmoc_Switch->Final_AA Lithiation->Fmoc_Switch

Caption: Synthetic pathway for generating the Fmoc-protected spirocyclic amino acid building block.

SPPS Coupling Decision Tree

SPPS Resin Resin-Bound Peptide (Secondary Amine Terminus?) Reagent Standard Coupling (HATU/HOAt, 3eq) Resin->Reagent Test Chloranil Test Reagent->Test Success Proceed to Deprotection Test->Success Colorless Fail Incomplete Coupling Test->Fail Blue/Green Retry Re-couple with PyAOP or Microwave (50°C) Fail->Retry Retry->Test

Caption: Decision matrix for solid-phase coupling of sterically hindered spirocyclic amines.

Part 5: Validation & Quality Control

NMR Characterization

The formation of the 6,8-dioxa-2-azaspiro[3.5]nonane core is confirmed by specific NMR signatures:

  • 
     NMR:  Look for the spiro quaternary carbon signal around 35-45 ppm .[1]
    
  • Dioxane Ring: The O-C-O methylene carbon (C7) appears characteristically downfield at ~90-95 ppm .[1]

  • Azetidine Ring: The

    
    -carbons adjacent to nitrogen appear at ~55-60 ppm .[1]
    
Metabolic Stability Assay

To validate the utility of this scaffold, perform a microsomal stability assay:

  • Incubate peptide mimetic (

    
    ) with human liver microsomes (HLM).
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS.[1]

  • Expectation: The spiro-dioxane scaffold should show

    
     remaining parent compound at 60 min, significantly outperforming linear diethyl-amine or proline analogs due to steric protection of the nitrogen and lack of oxidizable 
    
    
    
    -hydrogens in the dioxane ring.[1]

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters. Link[1]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Chupryna, A. A., et al. (2023).[2] "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acetal &amp; Spiroacetal Stability in Acidic Conditions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of acetal and spiroacetal protecting groups under acidic conditions. As Senior Application Scientists, we have designed this center to explain not just the how, but the why behind experimental phenomena and solutions.

Frequently Asked Questions (FAQs): The Fundamentals of Acetal Stability

Q1: I'm observing unexpected decomposition of my spiroacetal-containing compound in an acidic medium. What is the chemical mechanism behind this degradation?

A: Your observation of spiroacetal decomposition is a classic case of acid-catalyzed hydrolysis. Acetals, including the spirocyclic variants, are generally stable in neutral or basic conditions but are labile to acid.[1][2][3] The presence of an acid catalyst and a nucleophile (typically water) initiates a reversible reaction that cleaves the acetal back to its parent ketone (or aldehyde) and diol.[4][5]

The mechanism proceeds through several key steps:

  • Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst (e.g., H₃O⁺). This is a crucial activation step, as it converts a poor leaving group (alkoxide, RO⁻) into a good leaving group (alcohol, ROH).[1][5]

  • Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in cleaving the C-O bond, expelling the alcohol and forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the hydrolysis process.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbon of the oxocarbenium ion.[5]

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (like water itself), yielding a hemiacetal intermediate.

  • Repeat and Release: The process repeats—the second alcohol group on the hemiacetal is protonated, eliminated as water (with assistance from the other oxygen), and the resulting protonated carbonyl is deprotonated to yield the final ketone or aldehyde.[5]

This entire process is an equilibrium. To favor the acetal, water is removed during its formation. Conversely, to drive the hydrolysis, an excess of water is used in the acidic medium.[4]

Acetal_Hydrolysis cluster_1 Step 1: Protonation & Cleavage cluster_2 Step 2: Hydration cluster_3 Step 3: Hemiacetal Cleavage Acetal Spiroacetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Carbonyl Ketone/Aldehyde + Diol Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - R¹OH Hemiacetal_P Protonated Hemiacetal Oxocarbenium->Hemiacetal_P + H₂O Hemiacetal Hemiacetal Hemiacetal_P->Hemiacetal - H⁺ ProtonatedCarbonyl Protonated Carbonyl Hemiacetal->ProtonatedCarbonyl + H⁺, - H₂O ProtonatedCarbonyl->Carbonyl - H⁺

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Q2: My deprotection reaction is sluggish and incomplete. What factors can I adjust to improve the rate and yield of acetal cleavage?

A: Incomplete conversion is a common issue that can often be resolved by optimizing several key reaction parameters.[6]

  • Acid Strength & Concentration: The rate of hydrolysis is directly dependent on the concentration of the acid catalyst. Stronger acids (lower pKa) will generally accelerate the reaction. However, a stronger acid may also promote side reactions with other sensitive functional groups in your molecule. Consider switching to a slightly stronger acid or moderately increasing the catalyst loading.[6][7]

  • Water Content: Hydrolysis requires water as a reactant.[4] If you are using an organic solvent, ensure sufficient water is present. Switching to a biphasic system (e.g., THF/aqueous HCl) or using a "wet" solvent can significantly improve the rate.[6]

  • Temperature: Gently heating the reaction can provide the necessary activation energy to overcome a sluggish deprotection.[6] For very stable acetals, refluxing may be necessary, but this should be approached with caution to avoid decomposition of your desired product.

  • Structural Effects: The inherent stability of the acetal plays a major role.

    • Steric Hindrance: Sterically hindered acetals are often more difficult to hydrolyze.

    • Electronic Effects: Electron-withdrawing groups near the acetal can destabilize the oxocarbenium ion intermediate, slowing down hydrolysis. Conversely, electron-donating groups can accelerate it.[8]

    • Cyclic vs. Acyclic: Cyclic acetals (like those from ethylene glycol or propane-1,3-diol) are generally more stable than their acyclic counterparts due to entropic factors. Spiroacetals are a form of cyclic acetal and share this enhanced stability.[3]

Q3: Are all acidic conditions interchangeable? How do I select the appropriate acid for my specific substrate?

A: No, the choice of acid is critical and can be the difference between a successful transformation and a complex mixture of byproducts. Acids can be broadly categorized as Brønsted-Lowry acids (proton donors) and Lewis acids (electron pair acceptors).

  • Brønsted Acids: These are the most common for acetal hydrolysis and include mineral acids (HCl, H₂SO₄) and organic acids (p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA)). Their effectiveness is directly related to their pKa; a lower pKa indicates a stronger acid.[7]

  • Lewis Acids: These can be effective under milder, often non-aqueous, conditions. Examples include Bi(OTf)₃, Sc(OTf)₃, and TMSI (trimethylsilyl iodide).[9] They coordinate to the acetal oxygen, facilitating cleavage without necessarily requiring a large amount of water.

Selection Strategy:

  • Assess Substrate Sensitivity: If your molecule contains other acid-sensitive groups (e.g., t-butyl ethers, silyl ethers), start with a weaker Brønsted acid like pyridinium p-toluenesulfonate (PPTS) or acetic acid.[10][11]

  • Consider Solubility: Choose an acid and solvent system in which your substrate is fully soluble to ensure a homogeneous reaction.

  • Optimize Strength: If weaker acids fail, incrementally increase the acid strength. A common sequence might be: Acetic Acid → p-TsOH → HCl → TFA.

The following table provides pKa values for commonly used acids to guide your selection.

Acid NameFormulaTypeApprox. pKa (in Water)Reference
Hydrochloric AcidHClBrønsted-7[12]
Sulfuric AcidH₂SO₄Brønsted-3[13]
p-Toluenesulfonic Acidp-TsOHBrønsted-2.8N/A
Trifluoroacetic AcidCF₃COOHBrønsted0.5[12]
Phosphoric AcidH₃PO₄Brønsted2.15[13]
Acetic AcidCH₃COOHBrønsted4.78[13]
Pyridinium ionC₅H₅NH⁺Brønsted5.2[12]
Ammonium ionNH₄⁺Brønsted9.25[13]

Note: pKa values are approximate and can vary with solvent and temperature.[14]

Advanced Troubleshooting for Spiroacetal Systems

Q4: My spiroacetal synthesis results in a mixture of diastereomers, or it isomerizes to an undesired isomer upon acidic workup. How can I control the stereochemical outcome?

A: This is a classic problem of kinetic versus thermodynamic control .[15] Spiroacetalization is a reversible, acid-catalyzed process. The product distribution depends on whether the reaction is stopped before equilibrium is reached (kinetic control) or allowed to fully equilibrate (thermodynamic control).[16][17]

  • Kinetic Product: This is the diastereomer that forms the fastest, meaning it has the lowest activation energy barrier. Kinetic control is favored by low temperatures and short reaction times.[15][16]

  • Thermodynamic Product: This is the most stable diastereomer, having the lowest overall Gibbs free energy. Thermodynamic control is favored by higher temperatures, longer reaction times, and equilibrating conditions (i.e., the presence of a reversible acid catalyst).[16]

For spiroacetals, the thermodynamic product is often the one that benefits most from stabilizing stereoelectronic effects, primarily the anomeric effect . This effect describes a stabilizing interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. The most stable isomer is typically the one that maximizes these anomeric interactions, often resulting in axial C-O bonds at the spirocenter.[11]

Strategies for Control:

  • To Obtain the Kinetic Product: Run the reaction at a very low temperature (e.g., -78 °C) with a strong, non-reversible acid catalyst or Lewis acid. Quench the reaction quickly once the starting material is consumed to prevent equilibration to the thermodynamic product.[18]

  • To Obtain the Thermodynamic Product: Run the reaction at room temperature or with gentle heating using a milder, reversible acid catalyst (like p-TsOH or CSA).[11] Allow the reaction to stir for an extended period to ensure it has fully reached equilibrium. You can monitor the reaction by NMR or LC-MS to see when the product ratio stops changing.

Kinetic_vs_Thermodynamic cluster_axis Reactants Hydroxy-ketone + H⁺ TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (low) TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (high) P_Kinetic Kinetic Spiroacetal (Forms Faster) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Spiroacetal (More Stable) TS_Thermo->P_Thermo P_Kinetic->TS_Kinetic P_Kinetic->P_Thermo Equilibration (Higher T, longer time) P_Thermo->TS_Thermo E0 E1 Gibbs Free Energy E0->E1

Caption: Energy profile for kinetic vs. thermodynamic control.

Q5: I need to perform a subsequent reaction that requires acidic conditions, but my spiroacetal is too labile. What are my options for protecting the diol?

A: This is a common challenge in multi-step synthesis that requires an "orthogonal" protecting group strategy.[19] An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups. Since your spiroacetal is acid-labile, you need a diol protecting group that is stable to acid but can be removed under different conditions (e.g., basic, hydrogenolysis, or fluoride-mediated cleavage).

Alternative Diol Protecting Groups Stable to Acid:

Protecting GroupStructure ClassStabilityCleavage ConditionsReference
Di-tert-butylsilylene (DTBS) Cyclic Silyl EtherStable to mild/moderate acid, bases.Fluoride ions (e.g., TBAF)[10]
Tetraisopropyldisiloxane (TIPDS) Cyclic Silyl EtherVery stable to a wide range of conditions.Fluoride ions (e.g., TBAF)[10]
Cyclic Carbonate CarbonateStable to acidic conditions and many reducing agents.Basic hydrolysis (e.g., K₂CO₃, NaOH)[10]
"Bocdene" Acetal AcetalUnusually stable to acid.Strong base (e.g., BuLi/pyrrolidine)[20]

Choosing one of these allows you to perform your acid-catalyzed reaction elsewhere in the molecule, and then selectively deprotect the diol in a subsequent step without disturbing other functional groups.

Experimental Protocols

Protocol 1: Mild, Non-Hydrolytic Acetal Deprotection Using Iodine in Acetone

This method is highly effective for substrates with acid-sensitive functional groups, as it operates under neutral conditions.[6]

Materials:

  • Acetal-protected compound (1.0 mmol)

  • Reagent-grade acetone (10 mL)

  • Molecular iodine (I₂) (0.1 mmol, 10 mol%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add molecular iodine (I₂) (25.4 mg, 0.1 mmol) to the solution. The solution should turn light brown.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For many acetals, the reaction is complete within 5-30 minutes.[6] For more stable acetals, gentle heating to 40-50 °C may be required.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

  • Remove the majority of the acetone under reduced pressure.

  • Add water (10 mL) to the residue and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Troubleshooting_Workflow start Acetal Stability Issue (Decomposition/Isomerization) q1 Is the reaction a deprotection? start->q1 q2 Is the reaction a subsequent step? start->q2 deprotection_slow Problem: Slow/Incomplete Deprotection q1->deprotection_slow Yes deprotection_side_products Problem: Side Products q1->deprotection_side_products Yes subsequent_decomp Problem: Acetal Decomposes q2->subsequent_decomp Yes subsequent_isomer Problem: Spiroacetal Isomerizes q2->subsequent_isomer Yes sol_slow Increase T Increase [H⁺] Add H₂O deprotection_slow->sol_slow sol_side_products Use milder acid (e.g., PPTS) Use non-hydrolytic method (e.g., I₂/Acetone) deprotection_side_products->sol_side_products sol_decomp Switch to orthogonal protecting group (e.g., Silyl, Carbonate) subsequent_decomp->sol_decomp sol_isomer Control T and time: Low T/short time for Kinetic High T/long time for Thermo subsequent_isomer->sol_isomer

Caption: Troubleshooting workflow for acetal stability issues.

References
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Acetal Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Acetal Hydrolysis Mechanism. (2020, January 20). Chemistry Steps. Retrieved from [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008, December 2). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Lecture 9: Acetals. (n.d.). Retrieved from [Link]

  • (PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. (2019, June 1). ResearchGate. Retrieved from [Link]

  • All You Need to Know about Acetal Properties, Challenges and Benefits. (n.d.). HP Manufacturing. Retrieved from [Link]

  • pKa values of common acids. (2019, June 18). YouTube. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. (2000, August 5). Organic Letters. ACS Publications. Retrieved from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved from [Link]

  • Table 7.2 Acidity constants (pKa) for some common acids. (n.d.). Retrieved from [Link]

  • Why are acetals and hemiacetals stable while geminal diols are not? (2016, January 20). Quora. Retrieved from [Link]

  • Synthesis and biological properties of spiroacetal-containing small molecules | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-catalysed rearrangements of some spiro cyclopropyl ketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry. Retrieved from [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals... (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2012, March 14). PubMed. Retrieved from [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008, August 28). MDPI. Retrieved from [Link]

  • Fully Biocatalytic Rearrangement of Furans to Spirolactones. (2023, May 15). ACS Catalysis. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Why are acetals stable to bases and nucleophiles? (2014, November 9). Chemistry Stack Exchange. Retrieved from [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (n.d.). Retrieved from [Link]

  • Chapter 3 Diol Protecting Groups. (n.d.). Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved from [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2015, December 7). Journal of the American Chemical Society. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved from [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (n.d.). PMC. Retrieved from [Link]

  • 17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved from [Link]

  • An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. (n.d.). SciSpace. Retrieved from [Link]

  • Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. (2020, March 4). Retrieved from [Link]

  • Rational synthesis of contra-thermodynamic spiroacetals by reductive cyclizations. (2005, January 19). PubMed. Retrieved from [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purification of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the purification of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the purification of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane. The methodologies and principles discussed herein are derived from established practices for purifying structurally related molecules, including N-benzyl amines, spirocyclic systems, and ketal-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane that influence its purification?

This molecule possesses three key features that dictate the purification strategy:

  • A Basic Amine Core: The 2-azaspiro[3.5]nonane framework contains a tertiary amine. Basic compounds are prone to strong interactions with the acidic silanol groups on standard silica gel, which can lead to significant peak tailing, poor separation, and even irreversible adsorption.[1][2]

  • An Acid-Labile Ketal Group: The 6,8-dioxa-7-phenyl moiety constitutes a benzylidene acetal (a type of ketal). This group is susceptible to hydrolysis under acidic conditions, which can decompose the target molecule back to its constituent ketone/aldehyde and diol precursors.[3]

  • Bulky, Lipophilic Groups: The N-benzyl and 7-phenyl groups render the molecule relatively nonpolar and greasy. This property generally makes it well-suited for normal-phase chromatography but requires careful selection of organic solvents for effective separation from nonpolar impurities.

Q2: What are the most common impurities I should expect during synthesis and work-up?

Common impurities typically arise from the starting materials or side reactions and may include:

  • Unreacted starting materials (e.g., the parent amine, benzaldehyde, or benzyl bromide).

  • Partially reacted intermediates.

  • Byproducts from the N-benzylation or ketalization steps.

  • Hydrolyzed product (the corresponding diol-ketone) if the reaction mixture was exposed to acidic conditions during work-up.

  • Solvents used in the reaction or extraction (e.g., THF, ethyl acetate, dichloromethane).[4]

Q3: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Essential for initial reaction monitoring and for developing an effective solvent system for column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and for identifying and quantifying impurities that contain protons or are carbon-based.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity by separating the target compound from impurities and confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity, often used as a final quality control check.[5]

Q4: How should I properly store the purified 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane?

Given the molecule's structure, it should be stored in a tightly sealed container, protected from air and moisture, at a low temperature (e.g., 4°C) to prevent degradation.[6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification workflow in a question-and-answer format.

Chromatography Issues

Q: My compound is streaking badly on the silica gel column, giving broad peaks and poor separation. What is happening and how can I fix it?

A: This is a classic sign of strong interaction between the basic amine in your molecule and the acidic surface of the silica gel.[1][2] The amine group is protonated by the silanol groups (Si-OH), causing it to bind tightly and elute slowly and unevenly.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a volatile base to your eluent to compete with your compound for the acidic sites on the silica. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the mobile phase.

  • Switch the Stationary Phase: If modifiers are ineffective or undesirable, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.[7]

    • Deactivated Silica: You can prepare this in the lab or purchase pre-deactivated silica gel.

  • Reversed-Phase Chromatography: If the compound has sufficient polarity, purification on a C18 column using a mobile phase like acetonitrile/water or methanol/water may provide excellent separation without the issue of amine-silica interaction.[1]

Q: I'm seeing poor separation between my product and a similarly nonpolar impurity. How can I improve the resolution?

A: Co-elution of compounds with similar polarity (similar Rf values on TLC) is a common challenge.[5]

Solutions:

  • Optimize the Solvent System:

    • Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual.

    • Try Isocratic Elution: Use a single, optimized solvent mixture that gives your product an Rf value between 0.2 and 0.4 on TLC.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with the compound and stationary phase differently, which can alter the relative separation.[2]

  • Improve Column Efficiency:

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[2]

    • Use Finer Silica: Smaller particle size silica gel provides a greater surface area and better resolution, although it may require higher pressure.

Q: I suspect my compound is decomposing on the column. My collected fractions show new spots on the TLC plate that weren't in the crude mixture. Why?

A: This strongly suggests the hydrolysis of the acid-sensitive ketal group on the acidic silica gel surface. The longer the compound remains on the column, the more likely it is to decompose.

Solutions:

  • Deactivate the Silica: As mentioned previously, adding triethylamine to the eluent will neutralize the silica surface and protect the ketal group.[1]

  • Speed Up the Elution: Use a slightly more polar solvent system to reduce the time your compound spends on the column. Be mindful that this may reduce separation from other impurities.

  • Use a Non-Acidic Stationary Phase: Switch to neutral alumina or consider reversed-phase chromatography where the mobile phase is typically near neutral pH.

Work-up & Extraction Issues

Q: My yield is very low after performing an acid-base extraction. Where did my product go?

A: Low recovery during acid-base extraction of amines can be due to several factors.[1]

Solutions:

  • Ensure Complete Protonation/Deprotonation: When extracting with acid (e.g., 1M HCl), ensure the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the amine and pull it into the aqueous layer. Conversely, when basifying to recover the free amine, ensure the pH is high enough (pH > 10) to fully deprotonate the amine salt.[1]

  • Prevent Emulsions: Emulsions trap product at the interface of the two layers. To break them, try adding a saturated brine solution (NaCl) to the separatory funnel, which increases the polarity of the aqueous phase.[2]

  • Perform Multiple Extractions: Perform several extractions with smaller volumes of solvent rather than one large extraction. This is a more efficient way to recover all of the product.

  • "Salt Out" the Product: When back-extracting the free amine into an organic solvent, washing the organic layer with brine can help to remove dissolved water and force more of the slightly water-soluble amine into the organic phase.[1]

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography with Modified Eluent

This is the recommended primary method for purifying 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane.

1. Mobile Phase Selection:

  • Develop a solvent system using Thin-Layer Chromatography (TLC). Start with a non-polar system like Hexane/Ethyl Acetate.

  • Prepare several test systems (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • To each test vial, add one drop of triethylamine (TEA).

  • The ideal system will give the product an Rf value of ~0.3.

2. Column Preparation:

  • Select a column appropriate for your sample size (aim for a sample load of 1-5% of the silica mass).[2]

  • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane).

  • Pack the column with the slurry and then equilibrate by flushing with 2-3 column volumes of the pre-mixed mobile phase (containing 0.5-1% TEA).

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[4]

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent and TEA using a rotary evaporator. It may be necessary to co-evaporate with a solvent like methanol to fully remove residual TEA.[1]

Protocol 2: Confirmatory Acid-Base Extraction

This method can be used to remove neutral or acidic impurities from the crude product before chromatography.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract 2-3 times with 1M HCl. The target amine will be protonated and move to the aqueous layer.[1]

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Back-Extraction: Extract the now-basic aqueous layer 3-4 times with fresh DCM or ethyl acetate to recover the deprotonated, neutral amine product.

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Data Summary & Workflow Visualization

Table 1: Recommended Chromatography Conditions
Scenario Stationary Phase Recommended Mobile Phase Modifier Key Considerations
Initial Crude Purification Silica Gel (230-400 mesh)Hexane/Ethyl Acetate Gradient0.5-1% TriethylamineEfficiently removes polar and non-polar baseline impurities.
Separating Close Impurities Silica Gel (finer mesh)Isocratic Toluene/Acetone0.5-1% TriethylamineOffers different selectivity compared to EtOAc systems.
Acid-Sensitive Compound Neutral AluminaDichloromethane/MethanolNone requiredAvoids potential for ketal hydrolysis.
Final Polishing/High Purity Reversed-Phase (C18)Acetonitrile/Water or Methanol/Water0.1% NH₄OH (optional)Excellent for removing persistent polar impurities.
Diagram: Troubleshooting Logic for Purification

Below is a workflow to guide the decision-making process when encountering purification issues.

Purification_Troubleshooting Start Crude Product TLC_Analysis Analyze by TLC (with and without TEA) Start->TLC_Analysis Good_Rf Good Rf (0.2-0.4) No Streaking? TLC_Analysis->Good_Rf Column_Chrom Flash Column Chromatography (Silica + TEA) Good_Rf->Column_Chrom Yes Streaking Streaking / Tailing? Good_Rf->Streaking No Check_Purity Check Purity (NMR, LC-MS) Column_Chrom->Check_Purity Pure_Product Pure Product Problem Purification Issue? Problem->Streaking CoElution Poor Separation? Streaking->CoElution No Add_TEA Add 1% TEA to Eluent Streaking->Add_TEA Yes Decomposition Decomposition on Column? CoElution->Decomposition No Change_Solvent Change Solvent System (e.g., DCM/MeOH) CoElution->Change_Solvent Yes Decomposition->Column_Chrom No Use_Alumina Switch to Neutral Alumina Decomposition->Use_Alumina Yes Add_TEA->TLC_Analysis Change_Solvent->TLC_Analysis Use_Alumina->TLC_Analysis Success Success? Check_Purity->Success Success->Pure_Product Yes Success->Problem No

Caption: Decision workflow for troubleshooting purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Oxaspiro[3.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Kline, T., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • Google Patents. (n.d.).
  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Google Patents. (n.d.).
  • Bo-Sub, Y., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Mykhailiuk, P. K. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • PMC. (2011).
  • Lilly-Spain. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • BenchChem. (2025).
  • PMC. (2019).
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • Figshare. (n.d.). Collection - Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • Antibody Therapeutics. (2023).
  • JOCPR. (2024).
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • BenchChem. (2025).
  • Merck. (n.d.). Benzyl 2-oxo-7-azaspiro[3.

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for 6,8-Dioxa Spiro Architectures

The following technical guide addresses the synthesis of 6,8-dioxa spiro ring systems , specifically focusing on spiro-1,3-dioxanes (e.g., Meldrum's acid derivatives) and the broader class of spiroketals where alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 6,8-dioxa spiro ring systems , specifically focusing on spiro-1,3-dioxanes (e.g., Meldrum's acid derivatives) and the broader class of spiroketals where alternative catalytic manifolds are required to bypass the limitations of traditional Brønsted acid-mediated thermodynamic equilibration.

Case ID: SP-DX-68-CAT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & System Identification

User Query: "I need alternative catalysts for forming the 6,8-dioxa spiro ring system."

Technical Context: The "6,8-dioxa spiro" nomenclature typically refers to a spiro-1,3-dioxane motif (often found in Meldrum's acid derivatives or functionalized 1,3-dioxanes spiro-fused to cyclobutanes/cyclopentanes). This differs from the "1,6-dioxa" or "1,7-dioxa" systems found in insect pheromones (spiroketals).

Traditional synthesis relies on Brønsted acid-catalyzed condensation (thermodynamic control), which often suffers from:

  • Poor diastereoselectivity (anomeric effect dominance).

  • Harsh conditions incompatible with acid-sensitive functionalities.[1]

  • Inability to access kinetically favored "contra-thermodynamic" isomers.

The Solution: This guide details Transition Metal (Gold/Silver) and Organocatalytic (Ylide/Iodine) alternatives that operate under kinetic control , enabling access to elusive spiro-scaffolds with high precision.

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst based on your substrate precursor.

Precursor TypeTarget SystemRecommended CatalystMechanismKey Advantage
Spirocyclopropane 6,8-dioxaspiro[3.5]nonaneSulfonium Ylides (Metal-Free)Ring Expansion ([3+1])High regioselectivity; avoids metal waste.
Alkynyl Diol / Triol Unsaturated SpiroketalGold(I) (AuCl)

-Activation / Hydroalkoxylation
Mild conditions; access to kinetic isomers.[2]
Dihydroxyalkene 5,5- or 5,6-SpiroketalIodine (

) / AgOTf
IodoetherificationIntroduces handle for further coupling.
Malonic Acid Symmetric SpiroketalElectrochemical (Anodic) Oxidative DecarboxylationReagent-free; sustainable "Green" chemistry.[1]

Detailed Protocols & Troubleshooting

Module A: Organocatalytic Ring Expansion (The "6,8-Dioxa" Specific)

Target: 6,8-dioxaspiro[3.5]nonane-5,9-diones (Meldrum's acid derivatives).[3][4] Reference: Chem. Commun., 2024 [1].[4]

The Challenge: Constructing strained spiro-cyclobutanes without ring-opening the sensitive 1,3-dioxane core. The Alternative: Stabilized Sulfonium Ylides.[3][4]

Protocol:
  • Substrate: Meldrum's acid-derived spirocyclopropane.[3][4]

  • Reagent: Dimethylsulfonium benzoylmethylide (1.5 equiv).[3]

  • Solvent: Chlorobenzene (PhCl).

  • Conditions: Heat to 80 °C for 6 hours.

  • Workup: Evaporation and flash chromatography.

Troubleshooting Guide:
SymptomProbable CauseCorrective Action
Low Conversion Ylide decompositionFreshly prepare the sulfonium ylide; ensure PhCl is anhydrous.
Ring Opening (Byproduct) Temperature too highLower temp to 60 °C and extend reaction time; avoid refluxing in higher boiling solvents if not necessary.
Poor Diastereocontrol Steric clash missingUse bulky stabilizing groups on the ylide (e.g., p-methoxybenzoyl) to enforce trans-selectivity.
Module B: Gold(I)-Catalyzed Spiroketalization

Target: Functionalized spiroketals (accessing kinetic isomers). Reference: Org. Lett., 2014 [2].[5][6][7]

The Challenge: Traditional acid catalysis yields the thermodynamic product (anomeric effect stabilized). Gold catalysis allows for regio-controlled cyclization via alkyne activation.

Protocol:
  • Catalyst: AuCl (5 mol%).

  • Solvent: DCM or THF (0.1 M).

  • Substrate: Acetonide-protected alkynyl diol.

  • Reaction: Stir at RT. The acetonide acts as a "regio-relay," extruding acetone only after the first cyclization, forcing the second cyclization to occur at the specific alkyne position.

Visualization: Gold(I) Kinetic Pathway

The following diagram illustrates the mechanistic divergence between Acid (Thermodynamic) and Gold (Kinetic) pathways.

GoldCatalysis cluster_legend Pathway Logic Substrate Alkynyl Diol (Acetonide Protected) Au_Complex Au(I)-Alkyne Complex Substrate->Au_Complex AuCl (5%) Inter_A Vinyl Gold Intermediate Au_Complex->Inter_A Cyclization 1 Kinetic_Prod Kinetic Spiroketal (Target) Inter_A->Kinetic_Prod Cyclization 2 (Fast) Thermo_Prod Thermodynamic Spiroketal Kinetic_Prod->Thermo_Prod Acid/Heat (Equilibration) Gold locks the kinetic product\nbefore equilibration occurs. Gold locks the kinetic product before equilibration occurs.

Caption: Figure 1. Gold(I) catalysis bypasses thermodynamic equilibration, locking the spiro-system in the kinetically formed configuration.

FAQ: Common Experimental Issues

Q1: Why is my Iodine-mediated cyclization yielding a mixture of spiro- and fused-ring systems? A: This is a competition between endo and exo cyclization modes.

  • Fix: Switch to Hypervalent Iodine reagents (e.g., PIDA or PIFA) in the presence of a weak base (NaHCO3). This promotes the oxidative spirocyclization mechanism over simple iodonium activation, favoring the spiro-ether formation [3].

Q2: Can I use these catalysts for large-scale (gram) synthesis? A:

  • Gold: Expensive for >10g scale unless catalyst loading is reduced to <1 mol%.

  • Sulfonium Ylides: Highly scalable and "Green". The Chem. Comm.[4] protocol was demonstrated on gram scale with no loss in yield [1].[8]

  • Electrochemical: The eSpiro method is ideal for scale-up in flow reactors, avoiding metal waste entirely [4].

Q3: How do I purify the "Kinetic" spiroketal if it equilibrates on silica? A: Kinetic spiroketals are often acid-sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes acidic sites on the silica surface that catalyze equilibration to the thermodynamic isomer.

Quantitative Comparison of Methods

FeatureBrønsted Acid (Traditional)Gold(I) (AuCl)Sulfonium YlideIodine / AgOTf
Selectivity Thermodynamic (Anomeric)Kinetic (Ligand Controlled)Stereospecific (Trans)Substrate Dependent
Conditions Reflux / AcidicRT / Neutral80°C / Mild Base0°C - RT
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates acetals, silyls)Moderate (Base sensitive)Moderate (Oxidative)
Atom Economy HighHighModerate (Loss of sulfide)Low (Stoichiometric Ag)

References

  • Ring expansion of spirocyclopropanes with stabilized sulfonium ylides: highly diastereoselective synthesis of cyclobutanes. Chemical Communications, 2024.[4]

  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 2014, 16(20), 5320–5323.

  • An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals. Organic & Biomolecular Chemistry, 2008.

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals. Green Chemistry, 2025 (Contextual). (Note: Representative of recent electrochemical advances).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane

An Expert's Guide to the ¹H NMR Spectroscopic Analysis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane: A Comparative Approach Executive Summary The structural elucidation of complex heterocyclic compounds is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the ¹H NMR Spectroscopic Analysis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane: A Comparative Approach

Executive Summary

The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and development. The 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane molecule, with its unique spirocyclic core, multiple stereocenters, and distinct chemical environments, presents a compelling case study for advanced spectroscopic analysis. This guide provides a comprehensive, in-depth analysis of its ¹H NMR spectrum, moving beyond simple peak assignments to explain the underlying stereochemical and conformational principles that govern its appearance. We will dissect the spectrum region by region, offering a robust comparison with alternative analytical techniques and a debenzylated structural analog to provide researchers with the field-proven insights necessary for confident characterization of similarly complex scaffolds.

The Structural and Stereochemical Landscape

To interpret the ¹H NMR spectrum of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane, one must first appreciate its intricate three-dimensional architecture. The molecule is composed of three primary fragments: an N-benzyl protected azetidine (a four-membered nitrogen-containing ring), a central spirocyclic carbon atom, and a 7-phenyl-substituted 1,3-dioxane ring.

The presence of two stereogenic centers, the spiro carbon (C4) and the C7 carbon bearing the phenyl group, renders the molecule chiral. A critical consequence of this chirality is the phenomenon of diastereotopicity . Protons on a methylene (CH₂) group that are adjacent to a chiral center are chemically non-equivalent. They reside in different magnetic environments and will therefore have different chemical shifts and couple with each other. This effect is fundamental to understanding the complexity of the spectrum, particularly for the N-benzyl methylene protons and the methylene groups within both the azetidine and dioxane rings.[1][2]

Fig 1. Structure of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane.

Predicted ¹H NMR Spectral Analysis: A Region-by-Region Interpretation

The ¹H NMR spectrum can be logically divided into four key regions, each corresponding to a specific part of the molecule. All predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

The Aromatic Region (δ 7.2-7.6 ppm)

This downfield region will contain the signals for the 10 aromatic protons from the two phenyl rings.

  • N-Benzyl Phenyl Group: The five protons of the monosubstituted benzyl ring are expected to appear as a complex multiplet around δ 7.2-7.4 ppm.[3]

  • C7-Phenyl Group: The five protons on the phenyl ring attached to the stereogenic center C7 will also appear in this region, likely overlapping with the benzyl signals. Subtle differences in their electronic environment may lead to a slightly different multiplet pattern, typically centered around δ 7.3-7.5 ppm.

The 1,3-Dioxane Moiety (δ 3.5-5.5 ppm)

The signals from this ring are highly diagnostic due to its stereochemistry and conformation.

  • H7 (Benzylic Methine): The single proton at C7, being adjacent to both an oxygen atom and a phenyl group, will be significantly deshielded. It is expected to appear as a singlet or a narrow triplet (if coupling to H5 protons is resolved) around δ 5.5 ppm . Its precise chemical shift is a good indicator of the local stereochemistry.[4]

  • H5 & H9 (Methylene Protons): The 1,3-dioxane ring typically adopts a chair conformation.[5][6] This results in distinct axial and equatorial protons for the CH₂ groups at C5 and C9.

    • Axial Protons (Hax): Typically resonate upfield (around δ 3.7-3.9 ppm ).

    • Equatorial Protons (Heq): Typically resonate downfield (around δ 4.1-4.3 ppm ).

    • Splitting: These protons will exhibit complex splitting. Each proton will show geminal coupling to its partner on the same carbon (J ≈ -10 to -13 Hz) and vicinal coupling to adjacent protons, resulting in complex multiplets, likely a doublet of doublets or more complex patterns.

The N-Benzyl Group (δ ~3.8 ppm)

As previously discussed, the chirality of the molecule makes the two benzylic methylene protons diastereotopic.

  • Signal Appearance: Instead of a simple singlet, these two protons (Hₐ and Hₑ) will appear as two distinct signals. They will couple to each other, producing a pair of doublets known as an AB quartet .[1]

  • Expected Shift and Coupling: This AB quartet is expected around δ 3.8 ppm , with a large geminal coupling constant (²J ≈ 13-15 Hz). The non-equivalence in their chemical shifts (Δδ) can be influenced by solvent and temperature.

The Azetidine Ring (δ ~2.5-3.5 ppm)

The protons on the strained four-membered ring are influenced by the adjacent nitrogen and the spiro-carbon.

  • H1 & H3: These two methylene groups are also diastereotopic. They are expected to resonate as complex multiplets in the δ 2.5-3.5 ppm range. The proximity to the electron-withdrawing nitrogen atom shifts them downfield relative to simple alkanes. Their splitting patterns will be complex due to both geminal coupling within each CH₂ unit and vicinal coupling to each other across the ring.

Data Summary Table
Assigned ProtonsPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityExpected Coupling Constants (J, Hz)
Phenyl-H (Benzyl & C7)7.2 - 7.610HMultiplet (m)-
H -7 (Dioxane Methine)~5.51HSinglet (s) or Triplet (t)-
H -5eq, H -9eq (Dioxane)~4.22HMultiplet (m)²Jgem ≈ -12, ³Jvic ≈ 2-5
H -5ax, H -9ax (Dioxane)~3.82HMultiplet (m)²Jgem ≈ -12, ³Jvic ≈ 10-13
N-CH₂ -Ph (Benzylic)~3.82HAB quartet (ABq)²Jgem ≈ 13-15
H -1, H -3 (Azetidine)2.5 - 3.54HMultiplet (m)Complex

A Comparative Perspective on Structural Elucidation

While ¹H NMR is a powerful primary tool, its data is best interpreted in the context of other techniques and closely related structures.

Comparison with a Debenzylated Analog

Analyzing the spectrum of the parent amine, 7-Phenyl-6,8-dioxa-2-azaspiro[3.5]nonane , provides invaluable confirmation of the benzyl group signals.

Feature2-Benzyl- (Target Molecule)Debenzylated AnalogRationale for Difference
Benzyl Signals Aromatic multiplet (5H, δ 7.2-7.4), AB quartet (2H, δ ~3.8)AbsentRemoval of the entire N-benzyl group.
Azetidine Protons Multiplets (4H, δ 2.5-3.5)Shifted upfield and potentially simplifiedThe electron-withdrawing effect of the benzyl group is removed.
N-H Signal AbsentPresent, broad singlet (1H, δ ~1.5-3.0, exchangeable)Appearance of the secondary amine proton.

This comparison definitively assigns the signals at δ ~7.3 and δ ~3.8 to the benzyl substituent, validating the initial analysis.

Comparison with Alternative Analytical Techniques

No single technique tells the whole story. A multi-faceted approach ensures the highest level of confidence in structural assignment.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (via coupling), and relative number of protons.High resolution, quantitative, provides rich structural detail.Complex spectra can be difficult to interpret fully without 2D methods.
¹³C NMR Number and electronic environment of unique carbon atoms.Simpler spectra (no C-C coupling), broad chemical shift range.Not quantitative without special setup, less sensitive than ¹H NMR.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and direct C-H attachments (HSQC).Unambiguously connects protons and carbons, essential for complex structures.Requires more instrument time and expertise to interpret.
Mass Spectrometry Molecular weight and fragmentation patterns.Extremely sensitive, provides exact molecular formula (HRMS).Provides no direct information on stereochemistry or atom connectivity.
IR Spectroscopy Presence of functional groups (C-O, C-N, aromatic C-H).Fast, simple, good for identifying key functional groups.Provides limited information on the overall carbon skeleton.

Experimental Protocol and Workflow

Achieving a high-quality ¹H NMR spectrum requires careful sample preparation and a logical data acquisition workflow.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of the purified 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane sample.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to an NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.[6][7]

  • Standard Addition: Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[8]

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

Data Acquisition and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Add Deuterated Solvent & TMS prep1->prep2 prep3 Dissolve & Transfer prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire Spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks & Assign Chemical Shifts proc2->proc3 proc4 Analyze Coupling Patterns proc3->proc4 report report proc4->report Final Structure Confirmation

Fig 2. Workflow for NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane is a rich tapestry of information that, when expertly unraveled, reveals the molecule's complete proton framework. The key to its interpretation lies in recognizing the profound impact of its stereochemistry, which manifests as diastereotopicity in its methylene groups, and the conformational rigidity of the 1,3-dioxane ring. By systematically analyzing each region, comparing the data with structural analogs, and integrating insights from complementary techniques like ¹³C NMR and mass spectrometry, researchers can achieve an unambiguous and confident structural assignment. This guide serves as a blueprint for that analytical process, empowering scientists in drug development to tackle the challenges of characterizing novel and complex molecular architectures.

References

  • Grosu, I., Mager, S., Mesaros, E., & Ple, G. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]

  • Schröder, S., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid. CompTox Chemicals Dashboard. Available at: [Link]

  • SpectraBase. (2016). N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]

  • ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.). Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • University of Glasgow. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Available at: [Link]

Sources

Comparative

Structural Insights &amp; Comparative Analysis: 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane

This guide provides a comprehensive structural and comparative analysis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane , a specific spirocyclic heterocycle used in medicinal chemistry as a rigidified bioisostere. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and comparative analysis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane , a specific spirocyclic heterocycle used in medicinal chemistry as a rigidified bioisostere.

Executive Summary

2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane represents a class of "conformationally locked" spirocycles designed to improve the physicochemical properties of drug candidates. Unlike traditional flat aromatic scaffolds (e.g., biphenyls) or flexible saturated heterocycles (e.g., piperidines), this spirocyclic acetal offers a high fraction of sp3 hybridized carbons (Fsp3), enhancing solubility and metabolic stability while maintaining a defined 3D vector for receptor binding.

This guide analyzes the crystallographic conformation of this molecule, compares it with standard bioisosteres, and provides actionable protocols for its structural characterization.

Chemical Structure & Synthesis Logic

To understand the crystallographic data, one must first understand the synthesis, which dictates the stereochemical outcome.

  • Core Scaffold: The molecule is a spiro[3.5]nonane , featuring a 4-membered azetidine ring spiro-fused to a 6-membered dioxane ring.

  • Formation: It is the cyclic acetal product of 1-benzyl-3,3-bis(hydroxymethyl)azetidine condensing with benzaldehyde .

  • Stereochemistry: The 7-phenyl group (on the acetal carbon) will thermodynamically prefer the equatorial position within the dioxane chair conformation to minimize 1,3-diaxial steric strain.

Synthesis & Conformation Workflow

The following diagram illustrates the synthesis pathway and the resulting structural rigidity compared to open-chain analogs.

SpiroSynthesis Precursor 1-Benzyl-3,3- bis(hydroxymethyl)azetidine (Flexible Diol) Product 2-Benzyl-7-phenyl- 6,8-dioxa-2-azaspiro[3.5]nonane (Rigid Spirocycle) Precursor->Product Acid Cat. / -H2O (Acetalization) Reagent Benzaldehyde Reagent->Product Feature1 Dioxane Ring: Chair Conformation Product->Feature1 X-ray Feature Feature2 Azetidine Ring: Puckered Geometry Product->Feature2 X-ray Feature

Figure 1: Synthesis pathway transforming a flexible diol into the rigid spirocyclic acetal, defining the crystallographic features.

Crystallographic Data Analysis

While specific unit cell dimensions vary by crystallization solvent and temperature, the molecular geometry is intrinsic to the scaffold. The following data summarizes the critical structural parameters observed in this class of spiro-acetals, derived from high-resolution studies of analogous 2-azaspiro[3.5]nonanes.

Table 1: Predicted Molecular Geometry Parameters
ParameterValue / RangeStructural Significance
Space Group Typically P21/c or P-1Common for achiral organic molecules (racemic crystallization).
Dioxane Conformation Chair The 6-membered ring adopts a chair form. The 7-phenyl group sits equatorial to avoid steric clash.
Azetidine Conformation Puckered (~8–15°) The 4-membered ring is rarely planar; it puckers to relieve torsional strain on the C-N bonds.
Spiro Angle (C-Cspiro-C) 90° (distorted) The spiro carbon maintains tetrahedral geometry but is distorted by the strained azetidine ring angles (~88°).
C–O Bond Length 1.41 – 1.44 Å Typical for cyclic acetals; slight shortening may occur due to the anomeric effect at the acetal center.
C–N Bond Length 1.46 – 1.48 Å Standard for tertiary amines in strained rings.
Key Structural Features for Validation

When analyzing your own crystal structure, verify these three markers to confirm the correct isomer and conformation:

  • Phenyl Orientation: The phenyl ring at position 7 should be roughly perpendicular to the mean plane of the dioxane ring (equatorial positioning).

  • Spiro-Orthogonality: The mean plane of the azetidine ring should be perpendicular (orthogonal) to the mean plane of the dioxane ring.

  • Benzyl Positioning: The benzyl group on the nitrogen typically orients away from the dioxane ring to minimize steric bulk.

Comparative Performance Guide

This section compares the Spiro[3.5]nonane scaffold against two common alternatives used in drug discovery: the Piperidine (standard linker) and the Acyclic Diol (flexible precursor).

Table 2: Physicochemical & Structural Comparison
FeatureSpiro[3.5]nonane (Target) Piperidine Analog Acyclic Diol Precursor
Dimensionality 3D (Globular) 2D (Flat/Chair)Flexible / Disordered
Lipophilicity (LogP) Moderate (Lower than flat aromatics)High (if substituted)Low (Hydrophilic)
Solubility Enhanced (High Fsp3)ModerateHigh
Metabolic Stability High (Quaternary center blocks metabolism)Low (Susceptible to oxidation)Moderate (Glucuronidation risk)
Receptor Binding Rigid Vector (High specificity)Induced Fit (Lower specificity)Entropic Penalty (High)
Comparative Logic Diagram

The decision to use the spirocyclic scaffold over alternatives is driven by the need to "Escape Flatland" (increase Fsp3).

ComparisonLogic Start Drug Design Goal Choice1 Increase Solubility? Start->Choice1 Choice2 Improve Selectivity? Start->Choice2 Target Spiro[3.5]nonane (High Fsp3, Rigid) Choice1->Target Yes (3D Shape) Alt2 Biphenyl (Flat, Poor Solubility) Choice1->Alt2 No (Flat Aromatic) Choice2->Target Rigidify Ligand Alt1 Piperidine (Flexible, Lipophilic) Choice2->Alt1 Allow Induced Fit

Figure 2: Decision tree for selecting the spirocyclic scaffold based on medicinal chemistry requirements.

Experimental Protocols

Protocol A: Crystallization for X-ray Diffraction

To obtain high-quality single crystals of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane:

  • Solvent Selection: Use a binary system of Ethyl Acetate (solvent) and n-Hexane (antisolvent) .

  • Dissolution: Dissolve 20 mg of the compound in 1 mL of minimal warm Ethyl Acetate.

  • Layering: Carefully layer 2 mL of n-Hexane on top of the solution in a narrow vial (NMR tube or narrow scintillation vial).

  • Equilibration: Seal with Parafilm, poke one small hole for slow evaporation, and store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals should appear within 48–72 hours.

Protocol B: Structural Refinement (Checklist)
  • Temperature: Collect data at 100 K to minimize thermal motion of the benzyl group.

  • Disorder: Check the benzyl ring for rotational disorder; model over two positions if ellipsoids are elongated.

  • Absolute Configuration: If synthesizing an enantiopure version (using chiral diol precursors), use the Flack parameter to confirm absolute stereochemistry.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Bond Lengths in Organic Compounds." International Tables for Crystallography. Link

Validation

A Comparative Guide to Metabolic Stability: 6,8-Dioxa-2-azaspiro[3.5]nonane Derivatives vs. Morpholines

Introduction: The Quest for Metabolic Robustness in Drug Design In the intricate process of drug discovery, the optimization of a lead candidate's metabolic stability is a paramount challenge. A molecule's susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

In the intricate process of drug discovery, the optimization of a lead candidate's metabolic stability is a paramount challenge. A molecule's susceptibility to biotransformation, primarily by hepatic enzymes like the Cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Consequently, medicinal chemists are perpetually seeking novel scaffolds that can enhance metabolic robustness while preserving or improving pharmacological activity.

The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and a well-defined conformational preference. However, despite being generally more stable than its piperidine counterpart, the morpholine moiety is not metabolically inert and can be a site of metabolic liability, often leading to rapid clearance. Common metabolic pathways include oxidation at the carbons alpha to the nitrogen or oxygen atoms, N-dealkylation, and ring cleavage.

To address these liabilities, the strategy of bioisosteric replacement has proven invaluable. This guide provides an in-depth comparison of the morpholine scaffold with a promising alternative: the 6,8-dioxa-2-azaspiro[3.5]nonane system. By introducing a spirocyclic, three-dimensional architecture, these derivatives aim to "escape from flatland," a concept that promotes improved physicochemical and pharmacological properties, including metabolic stability. Spirocyclic scaffolds, by virtue of their inherent rigidity and increased sp3-hybridized carbon count, can sterically shield metabolic soft spots and present a less favorable substrate for metabolic enzymes. This guide will elucidate the underlying principles, provide detailed experimental protocols for assessment, and present comparative data to inform rational drug design.

Metabolic Pathways: A Tale of Two Scaffolds

The metabolic fate of a molecule is intrinsically linked to its structure. The key difference between the morpholine and the 6,8-dioxa-2-azaspiro[3.5]nonane scaffolds lies in the arrangement of atoms and the resulting steric and electronic properties.

Morpholine Metabolism: The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbons to oxidation compared to piperidine. However, it remains vulnerable. The primary metabolic routes, catalyzed predominantly by CYP enzymes, include:

  • α-Carbon Hydroxylation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen can lead to unstable intermediates that result in ring opening.

  • N-Dealkylation: If the nitrogen is substituted, cleavage of the N-substituent bond is a common pathway.

  • N-Oxidation: Direct oxidation of the nitrogen atom can form an N-oxide metabolite.

The 6,8-Dioxa-2-azaspiro[3.5]nonane Advantage: This spirocyclic scaffold is designed to mitigate the metabolic liabilities of morpholine. Its key structural features offer several advantages:

  • Steric Shielding: The quaternary spiro-carbon atom and the three-dimensional arrangement of the rings can physically block access of metabolizing enzymes to susceptible sites.

  • Removal of "Soft Spots": The structure lacks the conventional C-H bonds alpha to the heteroatoms that are primary targets for CYP-mediated oxidation in the morpholine ring.

  • Increased Rigidity: The constrained conformation can make the molecule a poorer substrate for the flexible active sites of many CYP enzymes.

The diagram below illustrates the key metabolic vulnerabilities of the morpholine ring compared to the more robust spirocyclic scaffold.

cluster_0 Metabolic Liabilities Comparison cluster_1 Metabolic Pathways (CYP-Mediated) Morpholine Morpholine Oxidation α-Carbon Hydroxylation (Ring Opening) Morpholine:c1->Oxidation Vulnerable NDealk N-Dealkylation Morpholine:n1->NDealk Possible NOxid N-Oxidation Morpholine:n1->NOxid Possible Spiro Spiro Spiro:c1->Oxidation Resistant Spiro:n1->NDealk Possible Spiro:n1->NOxid Possible

Caption: Comparison of metabolic "soft spots" on morpholine vs. the spirocyclic scaffold.

Experimental Design for a Head-to-Head Comparison

To empirically determine the metabolic stability of these two scaffolds, a well-controlled in vitro assay is essential. The two most common systems in early drug discovery are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I metabolizing enzymes (CYPs) reside. Microsomal stability assays are cost-effective, high-throughput, and ideal for assessing CYP-mediated oxidative metabolism.

  • Hepatocytes: As whole liver cells, hepatocytes contain the full complement of both Phase I and Phase II (conjugative) enzymes, as well as necessary co-factors and transporters. They provide a more holistic and physiologically relevant picture of hepatic clearance.

For this comparative guide, we will detail the protocol for a liver microsomal stability assay , as it directly probes the oxidative metabolism that is the primary liability for the morpholine ring. The key endpoints measured are the compound's half-life (t½) and its intrinsic clearance (CLint), which is the inherent ability of the liver enzymes to metabolize the drug.

The following workflow diagram illustrates the key stages of the microsomal stability assay.

cluster_workflow Microsomal Stability Assay Workflow A 1. Preparation - Test Compound Stock - Microsome Suspension - NADPH Cofactor Solution B 2. Incubation - Pre-warm microsomes & compound - Initiate reaction with NADPH - Incubate at 37°C A->B C 3. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 45 min - Quench reaction with cold Acetonitrile + Internal Standard B->C D 4. Sample Processing - Centrifuge to pellet protein - Transfer supernatant C->D E 5. LC-MS/MS Analysis - Quantify remaining parent compound D->E F 6. Data Analysis - Plot % remaining vs. time - Calculate t½ and CLint E->F

Caption: A typical experimental workflow for an in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the integrity of the experimental run.

1. Materials and Reagents:

  • Test Compounds: Morpholine derivative and 6,8-dioxa-2-azaspiro[3.5]nonane derivative (10 mM stock in DMSO).

  • Liver Microsomes: Pooled human liver microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance).

  • Negative Control: Heat-inactivated microsomes.

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide).

2. Assay Procedure:

  • Preparation of Incubation Mixture (without cofactor):

    • In a microcentrifuge tube on ice, combine potassium phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).

    • Prepare separate tubes for each test compound, positive controls, and a negative control using heat-inactivated microsomes.

  • Pre-incubation:

    • Pre-warm the incubation mixtures in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. Mix thoroughly. This is your T=0 time point for reaction initiation, but the first sample is taken immediately after.

  • Time-Point Sampling:

    • Immediately after adding NADPH, withdraw a 50 µL aliquot and add it to a 96-well plate containing 150 µL of cold quenching solution. This is the T=0 sample .

    • Continue incubating the reaction mixture at 37°C.

    • Withdraw subsequent 50 µL aliquots at 5, 15, 30, 45, and 60 minutes, quenching each in the same manner.

  • Sample Processing:

    • Once all time points are collected, seal the 96-well plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

Comparative Data Analysis

The following table presents illustrative data from a simulated head-to-head microsomal stability assay comparing a representative morpholine-containing compound against its 6,8-dioxa-2-azaspiro[3.5]nonane bioisostere. This data is intended to be representative of typical trends observed when a metabolically labile site is successfully modified.

Compound IDScaffoldStructure (Core Moiety)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-01 MorpholineR-N(CH₂)₂O(CH₂)₂18.575.1
CMPD-02 Spiro[3.5]nonaneR-N(CH₂)C(CH₂OCH₂)CH₂> 60< 23.1
Verapamil Positive ControlN/A9.2150.7
Diazepam Positive ControlN/A55.125.2

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability based on established medicinal chemistry principles.

Interpretation of Results:

  • CMPD-01 (Morpholine): The morpholine-containing compound exhibits a relatively short half-life of 18.5 minutes and a high intrinsic clearance value. This suggests it is readily metabolized by hepatic CYP enzymes, a common finding for molecules with accessible metabolic soft spots.

  • CMPD-02 (Spiro[3.5]nonane): The bioisosteric replacement with the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold results in a dramatic improvement in metabolic stability. The half-life is greater than the 60-minute duration of the assay, and the calculated intrinsic clearance is significantly lower. This outcome strongly supports the hypothesis that the spirocyclic structure effectively shields the molecule from oxidative metabolism.

  • Controls: The high and low clearance of the positive controls, Verapamil and Diazepam respectively, validate the assay's ability to distinguish between stable and unstable compounds.

Conclusion and Strategic Implications for Drug Discovery

The strategic replacement of a morpholine ring with a 6,8-dioxa-2-azaspiro[3.5]nonane bioisostere represents a powerful tactic for overcoming metabolic liabilities in drug discovery. The inherent three-dimensionality and steric hindrance of the spirocyclic scaffold can effectively block common sites of CYP-mediated oxidation, leading to a significant increase in metabolic half-life and a reduction in intrinsic clearance.

As demonstrated by the illustrative data and the underlying mechanistic principles, this approach can transform a lead compound with a challenging pharmacokinetic profile into a more viable drug candidate. Researchers and drug development professionals should consider spirocyclic scaffolds like 6,8-dioxa-2-azaspiro[3.5]nonane as a primary strategy to enhance metabolic stability, thereby improving the likelihood of advancing compounds with optimized in vivo exposure and efficacy. The investment in synthesizing these more complex 3D structures is often justified by the profound improvements in critical drug-like properties.

References

  • Poulin, P., & Haddad, S. (2002). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane. It is intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of spirocyclic compounds. The methodologies discussed are grounded in established chromatographic principles and validated against industry standards to ensure scientific integrity and reproducibility.

The compound in focus, 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane, is a complex molecule featuring a spirocyclic core, a benzyl-protected amine, and a phenyl substituent. This structural complexity necessitates a robust analytical method to separate the main component from potential process-related impurities, diastereomers, and degradation products. HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

Foundational Principles: Method Selection Rationale

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane possesses both hydrophobic (benzyl and phenyl groups) and polar (amine and dioxa-moieties) characteristics, making Reversed-Phase (RP) HPLC the most suitable starting point for method development.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily governed by hydrophobic interactions.[3]

The presence of a basic amine group can lead to peak tailing due to interactions with residual silanol groups on silica-based stationary phases.[4] Therefore, careful consideration of the stationary phase chemistry and mobile phase pH is critical to achieve symmetrical peak shapes and optimal resolution.[5]

Comparative Analysis of HPLC Methodologies

A systematic approach to method development involves the evaluation of key chromatographic parameters. Below is a comparison of different approaches for the analysis of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane.

The choice of the stationary phase is the most influential factor in achieving the desired separation.[3]

Stationary PhaseDescriptionAdvantages for AnalyteDisadvantages for Analyte
C18 (Octadecylsilane) The most common and versatile reversed-phase packing, offering high hydrophobicity.[3]Excellent retention of the non-polar benzyl and phenyl groups.Potential for strong, undesirable interactions with the basic amine, leading to peak tailing.
C8 (Octylsilane) Less hydrophobic than C18.Reduced retention times, which can be advantageous for faster analyses. May offer different selectivity.Potentially insufficient retention for adequate separation from early-eluting impurities.
Phenyl-Hexyl Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte.Enhanced resolution of aromatic-containing impurities from the main analyte peak.May exhibit lower overall retention compared to C18.
Embedded Polar Group (e.g., Carbamate) Contains a polar functional group embedded in the alkyl chain, which shields residual silanols.Significantly reduces peak tailing for basic compounds like the target amine. Allows for use of highly aqueous mobile phases.Can sometimes lead to different elution orders compared to standard C18 columns.

Recommendation: A C18 column is a robust starting point due to its strong retentive power for the hydrophobic moieties of the molecule.[3] However, an embedded polar group column is highly recommended to mitigate peak tailing associated with the amine functional group.

The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase LC.[5] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. For this analyte, a gradient elution starting with a higher aqueous composition and increasing the organic modifier concentration is recommended to ensure the elution of any highly retained impurities.

  • Aqueous Phase and pH Control: The ionization state of the amine group is controlled by the mobile phase pH.[5] At a pH below the pKa of the amine, it will be protonated, increasing its polarity and reducing retention. Conversely, at a pH above the pKa, the amine will be in its free base form, which is more hydrophobic and will be more strongly retained. Buffering the mobile phase is crucial for reproducible retention times. A phosphate or acetate buffer in the range of pH 3-6 is a suitable starting point.

  • Additives: The addition of a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), can improve peak shape by masking the interactions between the protonated amine and the stationary phase.[6]

Comparative Mobile Phase Systems:

Mobile Phase SystemRationaleExpected Outcome
Acetonitrile/Water with 0.1% Formic Acid A common starting point providing acidic conditions to protonate the amine and improve peak shape.Good peak shape for the main analyte, but may not resolve all closely related impurities.
Acetonitrile/Phosphate Buffer (pH 3.0) Provides robust pH control for consistent retention times and improved peak symmetry.Highly reproducible retention times and good peak shape.
Methanol/Water with 0.1% TFA Methanol can offer different selectivity compared to acetonitrile. TFA is a strong ion-pairing agent.Potentially altered elution order of impurities, which could be beneficial for resolving co-eluting peaks.
Experimental Protocol: A Validated HPLC Method

The following protocol outlines a robust and validated HPLC method for the purity determination of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane. This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines.[7][8]

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Embedded Polar Group C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: A well-characterized reference standard of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane.

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30
  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of sample diluent to obtain a concentration of 0.1 mg/mL.

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH and USP guidelines.[9][10][11]

  • Tailing Factor (Asymmetry Factor): Not more than 2.0.

  • Theoretical Plates (N): Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (5 replicate injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) sample_analysis Inject Sample Solution prep_sample->sample_analysis system_suitability->prep_standard If SST fails, troubleshoot system_suitability->sample_analysis If SST passes data_acquisition Data Acquisition & Integration sample_analysis->data_acquisition purity_calculation Calculate Purity (%) by Area Normalization data_acquisition->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC Purity Validation.

Data Interpretation and Purity Calculation

The purity of the sample is typically determined by the area percent method. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, it is necessary to use reference standards for those impurities to determine their individual response factors.

Method Validation

To ensure the reliability of the HPLC method, a full validation should be performed according to ICH Q2(R1) guidelines.[9][12] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation_Parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The purity validation of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane via HPLC requires a systematic and scientifically sound approach. Reversed-phase HPLC with an embedded polar group C18 column and a gradient elution using a buffered mobile phase provides a robust and reliable method. The outlined protocol, coupled with comprehensive method validation according to ICH guidelines, will ensure the generation of accurate and defensible data, which is paramount in research, development, and quality control of pharmaceutical compounds.

References

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LCGC International. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • HELDA. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • PubMed. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. [Link]

Sources

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